Example: One study describes the synthesis of a series of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives. [] The researchers utilized a multi-step approach, starting with the preparation of the appropriate 2-morpholinylmethylamine intermediates. These intermediates were then reacted with substituted benzoyl chlorides to yield the desired benzamide derivatives.
Molecular Structure Analysis
Example: One study investigated the crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, revealing key structural features such as the presence of intramolecular hydrogen bonding. [] Such information is crucial for understanding structure-activity relationships and designing more potent and selective benzamide-based compounds.
Mechanism of Action
Example: Research on N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (lapatinib), a benzamide derivative used as a tyrosine kinase inhibitor, has demonstrated its ability to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). [, ] This inhibition disrupts downstream signaling pathways involved in cell growth and proliferation, leading to antitumor effects.
Physical and Chemical Properties Analysis
Example: One study exploring the preclinical profile of 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449) reported its volume of distribution, oral bioavailability, and protein binding affinity. [] These parameters provide valuable information for understanding the compound's distribution and behavior within the body.
Applications
Anticancer Agents: Multiple studies focus on developing benzamide derivatives as potential anticancer agents, targeting various mechanisms involved in tumor growth and progression. [, , , ]
Gastroprokinetic Agents: Researchers have identified benzamide derivatives, such as 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, as promising candidates for treating gastrointestinal disorders due to their ability to stimulate gastric motility. [, , ]
Antiarrhythmic Agents: Studies have explored the use of substituted 4-[(methylsulfonyl)amino]benzamides as Class III antiarrhythmic agents, targeting specific potassium channels in the heart to regulate heart rhythm. []
Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. This molecule is typically characterized structurally in the form of its piperazin-1-ium salt. Various salts of Imatinib, including mesylate, picrate, citrate, fumarate, and malonate, have been structurally elucidated. []
Relevance: Although Imatinib shares the benzamide core with 2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide, its primary structure deviates significantly. The key difference lies in the presence of a pyrimidinyl-amino group linked to the benzamide moiety in Imatinib, replacing the methylsulfonylamino group found in 2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide. Additionally, Imatinib features a (4-methylpiperazin-1-yl)methyl substituent on the benzamide ring, a structural feature absent in 2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide. Despite these variations, both compounds are classified as substituted benzamides and share a common structural motif. []
Compound Description: Procainamide is a sodium channel blocker used to treat cardiac arrhythmias. It is structurally similar to the local anesthetic procaine, but with a longer duration of action. []
Compound Description: These are a series of compounds synthesized and investigated for their potential as gastroprokinetic agents. They were developed as part of an effort to identify compounds with improved properties compared to existing gastroprokinetic agents. [, ]
Compound Description: This series of compounds was identified as selective and potent gastroprokinetic agents. [, ]
Relevance: The 2-alkoxy-4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides share structural similarities with 2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide. The shared features include the core benzamide structure and the presence of an amino group at the 4-position of the benzamide ring. A key structural variation lies in the substituents at the 2-position. The related compounds possess an alkoxy group, while 2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide features a methylsulfonylamino group at this position. Despite the differences, the shared structural features suggest that these compounds may exhibit overlapping pharmacological properties, particularly in the context of gastrointestinal motility. [, ]
Compound Description: ZINC18057104 is a compound identified through virtual screening for its potential as a DNA gyrase inhibitor. It exhibits promising antimicrobial activity, particularly against Escherichia coli (E. coli), including quinolone-resistant strains. []
Compound Description: CI-921 is an analog of the antileukemia drug amsacrine, exhibiting enhanced activity against solid tumors in mice. [, ]
Relevance: While not a direct structural analog, CI-921 shares a notable structural motif with 2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide. Both compounds contain a methylsulfonylamino group attached to a phenyl ring. In CI-921, this phenyl ring is further substituted with a methoxy group at the 2-position and linked to an acridinecarboxamide moiety. This shared methylsulfonylamino substructure may suggest some commonality in their pharmacological interactions, although their overall mechanisms of action differ. [, ]
4-[(Methylsulfonyl)amino]benzamides and Sulfonamides
Compound Description: These compounds represent a group of novel structures investigated for their Class III antiarrhythmic activity. Some members of this series exhibit potent Class III activity without affecting cardiac conduction. Notably, compounds containing a 2-aminobenzimidazole group demonstrate particularly high potency within this series. []
Relevance: Both the 4-[(methylsulfonyl)amino]benzamides and 2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide share the methylsulfonylamino group attached to the benzamide core. The presence of this shared structural element suggests that these compounds might exhibit some similarities in their pharmacological activity profiles. []
Compound Description: Lapatinib, a tyrosine kinase inhibitor, is used in combination with capecitabine for treating advanced or metastatic breast cancers with HER2 (ErbB2) overexpression. [, , ]
Relevance: Lapatinib and 2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide share a significant structural feature: the presence of a methylsulfonylaminoethyl group. In Lapatinib, this group is linked to a quinazoline ring, which is further substituted with various groups. This structural similarity suggests the possibility of some shared pharmacological properties or metabolic pathways, although their primary mechanisms of action might differ. [, , ]
N-{[(4-Bromophenyl)amino]carbonothioyl}benzamide
Compound Description: This compound was synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction. Analysis revealed a strong intramolecular hydrogen bond. []
Relevance: This compound shares the core benzamide structure with 2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide, but has a [(4-bromophenyl)amino]carbonothioyl group attached to the amide nitrogen, in contrast to the (4-pyridinylmethyl) group and methylsulfonylamino group in the target compound. Despite the structural differences, their shared benzamide moiety suggests they might exhibit some common physicochemical properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.